molecular formula C25H22N2O4 B4791676 4-[4-(3-phenoxypropoxy)benzylidene]-1-phenyl-3,5-pyrazolidinedione

4-[4-(3-phenoxypropoxy)benzylidene]-1-phenyl-3,5-pyrazolidinedione

Cat. No. B4791676
M. Wt: 414.5 g/mol
InChI Key: YGSOKJAQCRTUKG-PTGBLXJZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[4-(3-phenoxypropoxy)benzylidene]-1-phenyl-3,5-pyrazolidinedione is a chemical compound that has been widely used in scientific research due to its unique properties. The compound is also known as PPD and has been synthesized using various methods.

Mechanism of Action

The mechanism of action of PPD is not fully understood. However, it has been suggested that the compound exerts its effects through the inhibition of various enzymes and signaling pathways. PPD has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins. PPD has also been shown to inhibit the activity of nuclear factor-kappaB (NF-kB), a transcription factor involved in the regulation of inflammation and immune response.
Biochemical and Physiological Effects:
PPD has been shown to have various biochemical and physiological effects. The compound has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-1 (IL-1) and tumor necrosis factor-alpha (TNF-alpha). PPD has also been shown to have anti-tumor effects by inducing apoptosis in cancer cells. The compound has been shown to have anti-oxidant effects by scavenging free radicals and reducing oxidative stress.

Advantages and Limitations for Lab Experiments

PPD has several advantages as a research tool. The compound is relatively stable and can be easily synthesized in the laboratory. PPD is also relatively inexpensive compared to other research tools. However, PPD has some limitations as a research tool. The compound has low solubility in water, which can limit its use in some experiments. PPD can also be toxic at high concentrations, which can limit its use in some biological systems.

Future Directions

There are several future directions for research on PPD. One area of research is the development of new synthesis methods for PPD that can improve the yield and purity of the compound. Another area of research is the investigation of the effects of PPD on different biological systems. PPD has been shown to have anti-inflammatory and anti-tumor effects, but its effects on other biological systems are not well understood. Finally, the development of new derivatives of PPD that can improve its solubility and reduce its toxicity is another area of research.

Scientific Research Applications

PPD has been extensively used in scientific research due to its unique properties. The compound has been shown to have anti-inflammatory, anti-tumor, and anti-oxidant properties. PPD has been used in various research studies to investigate the effects of the compound on different biological systems.

properties

IUPAC Name

(4E)-4-[[4-(3-phenoxypropoxy)phenyl]methylidene]-1-phenylpyrazolidine-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N2O4/c28-24-23(25(29)27(26-24)20-8-3-1-4-9-20)18-19-12-14-22(15-13-19)31-17-7-16-30-21-10-5-2-6-11-21/h1-6,8-15,18H,7,16-17H2,(H,26,28)/b23-18+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGSOKJAQCRTUKG-PTGBLXJZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(C=C3)OCCCOC4=CC=CC=C4)C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC=C(C=C3)OCCCOC4=CC=CC=C4)/C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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